molecular formula C10H10N2O2 B13060402 2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid

2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13060402
M. Wt: 190.20 g/mol
InChI Key: SEHSRSUTKVCLMR-UHFFFAOYSA-N
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Description

2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid is a pyridine-based carboxylic acid derivative featuring a terminal alkyne (but-2-yn-1-yl) substituent at the 2-amino position.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(but-2-ynylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-2-3-5-11-9-7-8(10(13)14)4-6-12-9/h4,6-7H,5H2,1H3,(H,11,12)(H,13,14)

InChI Key

SEHSRSUTKVCLMR-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=NC=CC(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-4-carboxylic acid and but-2-yn-1-amine.

    Coupling Reaction: The but-2-yn-1-amine is coupled with pyridine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of automated equipment for mixing, heating, and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

    Coupling: Palladium catalysts in the presence of a base and a boronic acid derivative.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

    Coupling: Formation of biaryl or other complex structures.

Scientific Research Applications

2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential biological activity.

Mechanism of Action

The mechanism of action of 2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Core Structural Features

The compound shares a pyridine-4-carboxylic acid backbone with several analogs, but its unique but-2-yn-1-ylamino group distinguishes it. Key structural analogs include:

Compound Name Substituents at Pyridine-4-Carboxylic Acid Molecular Formula Molecular Weight Key Features
2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid But-2-yn-1-ylamino at C2 C${10}$H${9}$N$2$O$2$* ~193.19* Terminal alkyne for click chemistry
2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride 4-Aminopiperidinyl at C2 C${11}$H${17}$Cl$2$N$3$O$_2$ 294.18 Basic piperidine moiety; hydrochloride salt enhances solubility
2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid Cyclopentyl(methyl)amino at C2 C${12}$H${16}$N$2$O$2$ 220.27 Bulky cyclopentyl group for steric effects
2-(5-Azanyl-2-oxidanyl-phenyl)pyridine-4-carboxylic acid 5-Amino-2-hydroxyphenyl at C2 C${12}$H${10}$N$2$O$3$ 230.22 Hydroxyl and amino groups for hydrogen bonding

*Estimated based on structural analysis.

Physicochemical Properties

  • Melting Points: Analogs with aromatic substituents (e.g., substituted phenyl groups in ) exhibit higher melting points (268–287°C) due to strong π-π interactions .
  • Solubility : Hydrochloride salts (e.g., compound in ) improve aqueous solubility , whereas hydrophobic groups like cyclopentyl () or trifluoroethyl () reduce it. The terminal alkyne in the target compound may confer moderate lipophilicity.
  • Reactivity : The but-2-yn-1-yl group enables click chemistry (e.g., Huisgen cycloaddition), distinguishing it from saturated or aromatic analogs .

Key Differentiators

  • Alkyne Functionality : Unique to the target compound, enabling bioorthogonal chemistry applications.
  • Steric and Electronic Effects : Bulky substituents in analogs (e.g., cyclopentyl in ) alter binding affinities, while electron-withdrawing groups (e.g., trifluoroethyl in ) modulate reactivity .

Biological Activity

2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural configuration that enhances its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring with a carboxylic acid group and an amino group substituted with a but-2-yn-1-yl side chain. Its molecular formula is C10H11N2O2C_{10}H_{11}N_{2}O_{2}, with a molecular weight of approximately 194.25 g/mol. The structural uniqueness contributes to its biological activity, making it an interesting subject for further research.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These results suggest that the compound may act by disrupting bacterial cell membranes or inhibiting essential metabolic pathways, although the exact mechanism remains to be elucidated.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promise. In vitro assays revealed that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were found to be:

Cancer Cell Line IC50 (µM)
MCF-715
A54920

The compound's mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest, warranting further exploration through detailed molecular studies.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various pyridine derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential as a lead compound for new antimicrobial agents .

Research on Anticancer Properties

Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The findings suggested that it significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells, showcasing its potential as an anticancer therapeutic .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors integral to bacterial survival and cancer cell proliferation. Further studies utilizing techniques like molecular docking and biochemical assays are necessary to clarify these interactions.

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